2-Amino-1,3-bis(carboxylethoxy)propanehclsalt
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Overview
Description
2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride is a non-protein amino acid that contains an amino group and two terminal carboxylic acids. This compound is known for its various physiological functions, including maintaining cell membrane stability, regulating cholesterol metabolism, supporting normal nervous system function, participating in collagen synthesis, and exhibiting antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), while the terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds .
Industrial Production Methods
Industrial production of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxylic acids to form amide bonds.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another activator for amide bond formation.
NHS Esters: Used for coupling reactions with amino groups.
Major Products Formed
The major products formed from these reactions include various amide derivatives, oxidized or reduced forms of the compound, and substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reagent for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in maintaining cell membrane stability and supporting nervous system function.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and involvement in collagen synthesis.
Industry: Utilized in the production of various biochemical products and as an intermediate in chemical synthesis .
Mechanism of Action
The mechanism of action of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride involves its interaction with various molecular targets and pathways. The amino group and carboxylic acids allow it to participate in biochemical reactions that maintain cell membrane stability, regulate cholesterol metabolism, and support normal nervous system function. Additionally, its antioxidant properties help protect cells from oxidative damage .
Comparison with Similar Compounds
2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride can be compared with other similar compounds, such as:
2-Amino-1,3-bis(carboxylethoxy)propane: Lacks the hydrochloride salt form but shares similar chemical properties.
3,3’-((2-Aminopropane-1,3-diyl)bis(oxy))dipropionic acid: Another compound with similar functional groups and reactivity.
Propanoic acid, 3,3’-((2-amino-1,3-propanediyl)bis(oxy))bis-: Similar structure and chemical behavior
The uniqueness of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride lies in its specific combination of functional groups and its physiological functions, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6.ClH/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14;/h7H,1-6,10H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVQKTLFWZAURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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